Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo-

Description

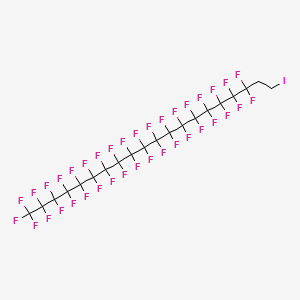

This compound is a highly modified derivative of eicosane (C20H42), featuring 37 fluorine atoms (heptatriacontafluoro substitution) and an iodine atom at position 20. Such modifications render the compound distinct from unmodified eicosane, which is a linear alkane with applications in phase-change materials (PCMs) and bioactive formulations . The fluorinated-iodo derivative is hypothesized to exhibit enhanced thermal stability, hydrophobicity, and unique molecular interactions compared to its parent alkane or partially fluorinated analogs.

Properties

CAS No. |

65104-63-4 |

|---|---|

Molecular Formula |

C20H4F37I |

Molecular Weight |

1074.1 g/mol |

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodoicosane |

InChI |

InChI=1S/C20H4F37I/c21-3(22,1-2-58)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)19(53,54)20(55,56)57/h1-2H2 |

InChI Key |

ZVYZCXJEWPRVAQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CI)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- typically involves the fluorination of eicosane followed by iodination The fluorination process can be achieved using elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive fluorine gas and iodine reagents. The production process must ensure safety measures to handle the toxic and corrosive nature of the chemicals involved.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction: Due to the presence of fluorine atoms, the compound exhibits resistance to oxidation and reduction reactions.

Addition Reactions: The compound can participate in addition reactions with certain reagents, although the high fluorine content may limit reactivity.

Common Reagents and Conditions:

Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.

Catalysts: Palladium or platinum catalysts may be used to facilitate certain reactions.

Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used.

Major Products Formed:

- Substitution reactions typically yield products where the iodine atom is replaced by the nucleophile.

- Addition reactions may result in the formation of adducts with the reagent used.

Scientific Research Applications

Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- has several applications in scientific research:

Chemistry: Used as a model compound to study the effects of fluorination and iodination on organic molecules.

Biology: Investigated for its potential use in biological imaging due to the presence of iodine, which enhances contrast in imaging techniques.

Medicine: Explored for its potential use in drug delivery systems, leveraging its stability and resistance to metabolic degradation.

Industry: Utilized in the development of high-performance materials, including coatings and lubricants, due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms contribute to the compound’s hydrophobicity and resistance to enzymatic degradation, while the iodine atom can participate in specific binding interactions with biological molecules. The compound’s stability and resistance to chemical reactions make it suitable for applications where long-term stability is required.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermal Properties

- Key Observations: Fluorination reduces crystallinity due to steric hindrance and weaker van der Waals interactions compared to hydrocarbons. For example, eicosane in PCM composites retains triclinic order , whereas fluorinated analogs like the target compound likely exhibit disordered phases .

Solubility and Solvent Interactions

- Key Observations: Fluorinated alkanes like the target compound show stronger solvation in nonpolar solvents (e.g., toluene) due to fluorine’s electronegativity, while acetone interactions are minimal . In polymer blends, eicosane’s crystallization is hindered by polyurethane (PU), and fluorinated versions may further destabilize crystalline phases due to steric effects .

Environmental and Metabolic Behavior

- Key Observations :

- Fluorinated compounds resist enzymatic degradation, increasing bioaccumulation risks. Eicosane itself is a weak CYP1A2 inhibitor , and iodinated analogs may exhibit stronger enzyme interactions due to halogen bonding.

Biological Activity

Eicosane with the chemical structure specified as "1,1,1,2,2,3,...18-heptatriacontafluoro-20-iodo-" is a highly fluorinated compound that has garnered attention due to its unique properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Eicosane is a long-chain hydrocarbon that typically exhibits hydrophobic characteristics. The introduction of fluorine atoms significantly alters its physical and chemical properties. The specific compound is characterized by multiple fluorinated carbon atoms and an iodine substituent at the 20th position.

Toxicological Studies

Research indicates that highly fluorinated compounds like the one studied can exhibit various toxicological effects. A study highlighted that perfluorinated compounds (PFCs) can lead to liver toxicity and tumors in laboratory animals at relatively low doses . The cumulative effects of individual PFCs suggest a common toxicity profile that can result in serious health impacts.

Endocrine Disruption

Fluorinated compounds have been implicated in endocrine disruption. Studies have shown that exposure to such substances can affect thyroid function and fat metabolism . This disruption is particularly concerning given the compound's widespread presence in the environment and potential for bioaccumulation.

Environmental Impact

The environmental persistence of fluorinated compounds raises concerns about their long-term effects on ecosystems. They are known to contaminate groundwater and drinking water supplies due to their resistance to degradation . This contamination can lead to adverse health effects in humans and wildlife.

Case Study 1: Liver Toxicity in Rodents

A significant case study involved administering varying doses of a related fluorinated compound to rats. Results indicated dose-dependent liver toxicity characterized by increased liver weight and histopathological changes . These findings emphasize the need for careful consideration of dosage in potential applications.

Case Study 2: Human Exposure Assessment

A human exposure assessment revealed that levels of PFCs in serum samples from children often exceeded safe reference concentrations. This raises alarms about the potential for similar exposure risks associated with eicosane derivatives . Long-term monitoring is essential to understand the implications for public health.

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Toxicity Study (Rats) | Liver toxicity at low doses | Need for dosage regulation |

| Human Exposure Assessment | Elevated serum levels of PFCs in children | Increased risk of endocrine disruption |

| Environmental Persistence | Contamination of groundwater sources | Long-term ecological risks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.